molecular formula C26H27F3N2O6 B8407978 VX661

VX661

Cat. No.: B8407978
M. Wt: 520.5 g/mol
InChI Key: MJUVRTYWUMPBTR-INIZCTEOSA-N
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Description

VX661 (tezacaftor) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed to address the F508del mutation, the most common cause of cystic fibrosis (CF). It functions by facilitating the trafficking of misfolded CFTR protein to the cell membrane, thereby restoring chloride ion transport . Structurally derived from VX809 (lumacaftor), this compound exhibits improved pharmacokinetic properties and reduced epithelial toxicity . It is clinically used in combination therapies, such as with ivacaftor (a potentiator) and elexacaftor (VX445), forming cornerstone treatments like Trikafta® .

Properties

Molecular Formula

C26H27F3N2O6

Molecular Weight

520.5 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2S)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m0/s1

InChI Key

MJUVRTYWUMPBTR-INIZCTEOSA-N

Isomeric SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Origin of Product

United States

Scientific Research Applications

Phase 2 Studies

  • Combination Therapy with Ivacaftor :
    • A Phase 2 study demonstrated that VX661 combined with ivacaftor resulted in significant improvements in lung function among patients with two copies of the F508del mutation. The mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) was 4.4 percentage points at week 4 and 3.0 percentage points through 12 weeks of treatment (p=0.009 and p=0.026, respectively) .
    • The study also noted that the treatment was generally well-tolerated, with most adverse events being mild to moderate .
  • Monotherapy Studies :
    • This compound was evaluated as a monotherapy and showed modest improvements in lung function; however, the combination therapy yielded more pronounced results .

Table: Summary of Clinical Findings

Study TypeTreatmentImprovement in ppFEV1Adverse Events
Phase 2 Combination StudyThis compound + Ivacaftor4.4% (Week 4)Mild to ModerateEffective and well-tolerated
Phase 2 Monotherapy StudyThis compoundModest ImprovementsSimilar to placeboLess effective than combination therapy

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. It has been reported that prolonged treatment does not significantly perturb epithelial integrity and has a better safety profile than earlier compounds like VX809 .

  • Adverse Events : The most common adverse events reported include pulmonary exacerbations; however, these were consistent with those observed in other CF treatments .

Chemical Reactions Analysis

Amide Bond Coupling Reactions

VX-661’s synthesis relies on amide bond formation between quinoline-carboxylic acid derivatives and substituted anilines. Two primary coupling agents are employed:

HATU-Mediated Coupling

  • Reagents : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), dimethylformamide (DMF).

  • Mechanism : Activation of the carboxylic acid group forms an active intermediate, which reacts with the amine to yield the amide bond.

  • Yield : 71% after purification by column chromatography .

T3P (Propanephosphonic Acid Anhydride)-Mediated Coupling

  • Reagents : T3P, pyridine, 2-methyltetrahydrofuran (2-MeTHF).

  • Advantages :

    • Reduces side reactions due to milder conditions.

    • Eliminates chromatography steps, simplifying purification.

  • Yield : 64% over three steps (no individual step yields reported) .

Cyclization Reactions

The Gould–Jacobs reaction is pivotal for constructing the quinoline core:

  • Reagents : Diethyl ethoxymethylene malonate (8 ) and aniline (9 ) under thermal conditions.

  • Mechanism : Cyclocondensation forms the quinoline scaffold, followed by hydrolysis and decarboxylation .

  • Optimization : Vertex Pharmaceuticals refined this route for large-scale production, achieving higher yields through solvent and catalyst adjustments .

Nitro Group Reduction

  • Reagents : Pd/C catalyst, hydrogen gas (2 bar), methanol.

  • Outcome : Reduces nitro intermediates (e.g., 5b ) to amines with high efficiency .

  • Yield : >90% (exact values unspecified) .

Carbonate Protection

  • Reagents : Methyl chloroformate, base.

  • Purpose : Protects the amino group during subsequent nitration or coupling steps .

Key Reaction Data

Reaction StepReagents/ConditionsYield (%)Reference
Amide coupling (HATU)HATU, DMF, room temperature71
Amide coupling (T3P)T3P, pyridine, 2-MeTHF64*
Gould–Jacobs cyclizationDiethyl ethoxymalonate, aniline, heatN/A
Nitro reduction (Pd/H₂)Pd/C, H₂ (2 bar), MeOH>90

*Cumulative yield over three steps.

Mechanistic Insights

  • Type I Corrector Mechanism : VX-661 stabilizes the F508del-CFTR protein by binding to NBD1 (nucleotide-binding domain 1), enhancing its folding and trafficking .

  • Synergy with Other Correctors :

    • Combines with type III correctors (e.g., VX-445) to rescue ~42–56% of wild-type CFTR function .

    • Does not bind NBD1 at therapeutic concentrations, distinguishing it from type III correctors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

VX661 vs. VX809 (Lumacaftor)
  • Binding Sites : Both this compound and VX809 target pocket B of CFTR, involving π-π stacking with Phe81 and Trp361 and hydrogen bonding with Arg74 . However, this compound exhibits stronger binding affinity (S-score: −9.98 kcal/mol vs. −8.75 kcal/mol for VX809) .
  • Synergy with VX445 : this compound + VX445 (elexacaftor) enhances F508del CFTR maturation by stabilizing distinct domains (MSD2 for VX445, NBD1 for this compound), achieving synergistic rescue .
This compound vs. VX445 (Elexacaftor)
  • Binding Sites : VX445 targets pocket A , interacting with MSD2 and forming cation-π bonds with Arg21 and Trp1098, whereas this compound acts on pocket B .
  • Efficacy: VX445 alone increases F508del CFTR maturation by 3.11× vs. 2.61× for this compound . However, dual therapy (this compound + VX445) outperforms monotherapy, achieving 2.50× maturation vs. 1.42× for this compound hybrids .
This compound vs. Corr4a
  • Corr4a, a class 2 corrector targeting NBD2, shows lower efficacy alone (1.42× maturation) but synergizes with VX809 to increase iodide transport by 20.8× .

Efficacy Metrics

Compound F508del CFTR Maturation (vs. Untreated) Halide Transport (Fold Increase) Bicarbonate Permeability (vs. WT)
This compound 2.61× 8.6× 1.54×
VX809 2.10× 10.3× 1.54×
VX445 3.11× 19.5× (in combination) 1.54×
Corr4a 1.42× 6.4× 1.54×
This compound + VX445 2.50× 19.5× 1.54×

Data derived from

Toxicity Profile

Compound TD50 (HEK-t cells, µM) TD50 (CFBE41O− cells, µM) Clinical Safety
This compound 27.15 ± 17.88 7.51 ± 2.22 Low toxicity
VX809 11.09 ± 3.22 4.29 ± 0.32 Moderate toxicity
VX445 9.60 ± 2.25 11.75 ± 3.42 Low toxicity
7m 1.40 ± 0.20 9.78 ± 3.35 High toxicity

TD50: Concentration causing 50% cell death

This compound demonstrates superior safety, with higher TD50 values across cell lines compared to VX809 and hybrid correctors .

Clinical and Functional Outcomes

  • Organoid Models: this compound + VX445 restores 24% of wild-type (WT) CFTR function in nasal organoids, outperforming VX809 combinations .
  • Oxidative Stress : Both this compound and VX809 rescue Nrf2 activity (critical for redox balance) in CF epithelia, but full restoration requires higher doses of this compound .
  • Combination Therapies : Triple combinations (e.g., this compound + VX445 + ivacaftor) reduce pulmonary exacerbations by 63% in clinical trials, highlighting this compound’s role in multi-drug regimens .

Preparation Methods

Decarboxylative Arylation

The synthesis commences with a palladium-catalyzed decarboxylative coupling between ethyl cyanoacetate (365) and aryl bromide (364) .

Reaction Conditions :

  • Catalyst : Palladium with a bulky phosphine ligand (e.g., Xantphos)

  • Solvent : Toluene or dichloromethane

  • Temperature : 80–100°C

  • Yield : 66% for benzonitrile (366)

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation and reductive elimination. The bulky ligand suppresses undesired β-hydride elimination, favoring cyano group retention.

Cyclopropanation

Benzonitrile (366) undergoes cyclopropanation using ethylene derivative (367) under phase-transfer conditions:

Reaction Conditions :

  • Base : Potassium carbonate

  • Phase-transfer catalyst : Tetrabutylammonium bromide

  • Solvent : Water/dichloromethane biphasic system

  • Temperature : 25–40°C

The reaction installs the cyclopropane ring through double alkylation, with the phase-transfer catalyst facilitating interfacial reactivity. Basic hydrolysis of the ester intermediate provides carboxylic acid 368 , purified via recrystallization from hot toluene.

Synthesis of Aminoindole Subunit (374)

Bromination and Epoxide Ring-Opening

Regioselective bromination of 3-fluoro-4-nitroaniline (369) yields arene (370) . Subsequent epoxide ring-opening of (R)-glycidyl benzyl ether (371) by 370 proceeds under Lewis acid catalysis:

Reaction Conditions :

  • Lewis acid : BF₃·OEt₂

  • Solvent : Tetrahydrofuran

  • Temperature : 0–5°C

Nitro group reduction (H₂/Pd-C) furnishes hydroxy p-phenylenediamine (372) , isolated as a p-toluenesulfonic acid salt to enhance stability.

Sonogashira Coupling and Larock Cyclization

A Sonogashira coupling between aryl bromide (372) and terminal alkyne (373) installs the propargyl moiety:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI

  • Base : Triethylamine

  • Solvent : Tetrahydrofuran

  • Yield : 75–85%

Larock indole synthesis cyclizes the intermediate via palladium-mediated heteroannulation, forming the aminoindole core (374) . The reaction tolerates the benzyl ether protecting group, enabling subsequent deprotection.

Fragment Coupling and Final Deprotection

Amide Bond Formation

Carboxylic acid 368 is activated as its acid chloride (SOCl₂) and coupled with aminoindole 374 :

Reaction Conditions :

  • Coupling agent : Thionyl chloride

  • Base : N,N-Diisopropylethylamine

  • Solvent : Dichloromethane

  • Yield : 90–93%

The bis-benzyl-protected intermediate is isolated via crystallization, avoiding chromatography.

Global Deprotection

Palladium-catalyzed hydrogenation removes benzyl groups:

Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/water

  • Yield : 68–84%

The final product is purified via reverse-phase chromatography, achieving >99% purity by HPLC.

Analytical and Characterization Data

Parameter Value
Molecular Formula C₂₆H₂₇F₃N₂O₅
Molecular Weight 520.5 g/mol
Melting Point 148–150°C
HPLC Purity >99% (C18, 0.1% TFA/MeCN)
Key IR Bands 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I)

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 1.98–1.85 (m, 1H, cyclopropane-H).

Alternative Synthetic Approaches

While the described route is optimal for scale-up, earlier patents disclose variations:

  • Enzymatic resolution : Resolving racemic intermediates using lipases (e.g., Pseudomonas cepacia), though this introduces additional steps.

  • Asymmetric hydrogenation : Installing the cyclopropane stereocenter via Ru-BINAP catalysts, achieving >98% ee but requiring high-pressure equipment .

Q & A

How can researchers design experiments to evaluate VX661’s efficacy in restoring CFTR function compared to other correctors like VX809?

To assess this compound’s efficacy, experimental designs should incorporate polarized bronchial epithelial monolayers or primary human rectal/nasal epithelial cells, as these models reflect CFTR’s physiological context. Key metrics include CFTR-mediated ion transport (e.g., iodide efflux assays) and protein maturation (Western blotting). Notably, this compound avoids the epithelial dedifferentiation observed with VX809, making it preferable for long-term studies . Comparative studies should include dose-response curves, time-course analyses, and combinatorial testing (e.g., this compound + VX445) to identify synergistic effects .

What methodological approaches resolve contradictions in studies reporting divergent mechanisms of action between this compound and VX809?

Contradictions often arise from differences in cellular models (e.g., FRT vs. CFBE41O− cells) or assay endpoints (e.g., short-circuit current vs. organoid swelling). To address this:

  • Cross-validate findings using multiple models (e.g., primary cells and organoids).
  • Employ mechanistic assays such as surface plasmon resonance (SPR) or molecular dynamics simulations to compare binding affinities and interactions with CFTR domains.
  • Reconcile discrepancies by analyzing study-specific variables (e.g., VX809’s dedifferentiation effect in bronchial epithelia ). Iterative hypothesis testing and meta-analyses of published datasets are critical .

How should researchers design studies to investigate synergistic effects of this compound with second-generation correctors (e.g., VX445)?

Use a factorial design to test individual and combined correctors. For example:

  • Dose-matrix experiments to quantify synergy (e.g., Bliss independence or Loewe additivity models).
  • Functional assays (e.g., forskolin-induced swelling in intestinal organoids) to measure CFTR rescue.
  • Mechanistic profiling via RNA-seq or proteomics to identify pathways enhanced by combinations. Evidence shows this compound + VX445 induces significantly higher CFTR activity than either compound alone, suggesting complementary mechanisms .

What criteria ensure research questions on this compound meet academic rigor and avoid oversimplification?

Research questions must be:

  • Focused : Narrowly define variables (e.g., “How does this compound modulate CFTR trafficking in ΔF508/W57G-A234D mutants?”).
  • Complex : Require multi-omics integration (e.g., transcriptomic and structural data).
  • Relevant : Address gaps like genotype-specific responses or long-term efficacy.
  • Testable : Use quantifiable endpoints (e.g., CFTR maturation efficiency) .

How can in vitro findings for this compound be translated into clinically relevant insights while addressing model limitations?

  • Validate in patient-derived models : Use primary cells from individuals with rare CFTR genotypes (e.g., W57G/A234D) to capture heterogeneity .
  • Incorporate physiological stressors : Mimic airway inflammation (e.g., IL-17 exposure) to test this compound’s stability.
  • Compare with clinical data : Cross-reference in vitro dose-response with pharmacokinetic profiles from trials.

What protocols ensure reproducibility in studies testing this compound’s CFTR correction?

  • Detailed experimental sections : Specify cell culture conditions (e.g., air-liquid interface duration), compound concentrations, and assay timepoints.
  • Standardize controls : Include untreated cells, vehicle controls, and reference correctors (e.g., VX809).
  • Deposit raw data : Share electrophysiology traces or microscopy images in repositories for independent verification .

How should researchers address ethical and data ownership challenges in collaborative this compound studies?

  • Define data-sharing agreements : Clarify intellectual property rights pre-study, especially in industry-academic partnerships.
  • Adhere to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Disclose conflicts : Declare funding sources (e.g., Vertex Pharmaceuticals) in publications .

What statistical methods are appropriate for analyzing this compound’s rescue of CFTR function in heterogeneous patient cohorts?

  • Mixed-effects models : Account for inter-patient variability in organoid responses.
  • Cluster analysis : Group patients by CFTR genotype or corrector response patterns.
  • Power calculations : Ensure sample sizes detect clinically meaningful effect sizes (e.g., ≥10% F508del-CFTR rescue) .

How can researchers leverage in silico tools to optimize this compound-based combination therapies?

  • Molecular docking : Predict this compound’s binding to CFTR domains (e.g., nucleotide-binding domain 1).
  • Machine learning : Train models on high-throughput screening data to identify novel corrector pairs.
  • Network pharmacology : Map this compound’s interaction with proteostasis networks (e.g., HSP70/90 chaperones) .

What strategies mitigate bias when interpreting contradictory results from this compound studies?

  • Blinded analysis : Separate data collection and interpretation roles.
  • Triangulation : Combine biochemical, functional, and clinical data to corroborate findings.
  • Pre-registration : Document hypotheses and methods before experimentation to reduce confirmation bias .

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